3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Medicinal chemistry Process chemistry Building block sourcing

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid (CAS 1198475-37-4; synonym: 3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid) is a heterobicyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, with molecular formula C₇H₄BrN₃O₃ and molecular weight 258.03 g/mol. The scaffold presents three synthetically addressable functional handles: a C3-bromine atom enabling transition-metal-catalyzed cross-coupling, a C7 hydroxyl (tautomeric with the 7-oxo form in the 4,7-dihydro representation) that participates in hydrogen-bond networks and tautomer-dependent reactivity, and a C6 carboxylic acid available for amidation, esterification, or salt formation.

Molecular Formula C7H4BrN3O3
Molecular Weight 258.03 g/mol
CAS No. 1198475-37-4
Cat. No. B1391022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid
CAS1198475-37-4
Molecular FormulaC7H4BrN3O3
Molecular Weight258.03 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)Br
InChIInChI=1S/C7H4BrN3O3/c8-4-2-10-11-5(4)9-1-3(6(11)12)7(13)14/h1-2,10H,(H,13,14)
InChIKeyQMVUPBFLGDVVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid (CAS 1198475-37-4): Core Scaffold, Physicochemical Identity, and Procurement Baseline


3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid (CAS 1198475-37-4; synonym: 3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid) is a heterobicyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, with molecular formula C₇H₄BrN₃O₃ and molecular weight 258.03 g/mol . The scaffold presents three synthetically addressable functional handles: a C3-bromine atom enabling transition-metal-catalyzed cross-coupling, a C7 hydroxyl (tautomeric with the 7-oxo form in the 4,7-dihydro representation) that participates in hydrogen-bond networks and tautomer-dependent reactivity, and a C6 carboxylic acid available for amidation, esterification, or salt formation . Commercial sourcing confirms standard purity levels of ≥95% (Bidepharm, Leyan) and NLT 98% (MolCore), with batch-specific QC documentation (NMR, HPLC, GC) available from major suppliers, making it procurement-ready for medicinal chemistry campaigns .

Why Generic Substitution Fails for 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid: Functional Handle Complementarity Cannot Be Replicated by Mono-Functional Analogs


Attempts to replace 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid with simpler in-class analogs introduce synthetic liabilities or outright pathway blockage. Removing the 7-hydroxyl group—as in 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1273577-71-1)—eliminates the keto-enol tautomerism that governs regioselectivity in N-alkylation and modulates aqueous solubility; the 7-hydroxy/7-oxo motif is explicitly required for biological activity in several patent-defined therapeutic series, including CCR2 receptor antagonists and PDE4 inhibitors [1]. Replacing the C6 carboxylic acid with an ethyl ester (CAS 43024-63-1) blocks direct conjugation to amine-bearing payloads or solid supports; the ester requires an additional hydrolysis step (reported in 99% yield under aqueous NaOH/EtOH, 1 h) that adds time, cost, and purification burden [2]. Omitting the C3 bromine (e.g., 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, CAS 197367-75-2) forfeits the most versatile diversification vector, as the C3-Br is the preferred site for Suzuki–Miyaura cross-coupling due to electronic activation by the fused pyrimidine ring [3]. These three functional elements operate synergistically; no single-analog substitution preserves all three without additional synthetic steps and associated yield losses.

Quantitative Differentiation Evidence for 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid Versus Closest Analogs


Hydrolysis Yield Advantage: Direct Acid Procurement vs. Ester Hydrolysis Route for 3-Bromo-7-hydroxy-6-carboxylate Scaffold

When the target compound is needed in the free carboxylic acid form for direct conjugation (e.g., amide coupling), procuring the acid (CAS 1198475-37-4) eliminates the hydrolysis step required if one starts from the more widely cataloged ethyl ester (CAS 43024-63-1). The ester-to-acid hydrolysis is reported to proceed in 99% yield under aqueous NaOH/EtOH at ambient temperature for 1 h [1]. While this yield is excellent, it still represents an additional unit operation with associated solvent consumption, workup, and purification burden that is avoided by direct acid procurement—a meaningful time and cost factor in parallel library synthesis where dozens of analogs are prepared simultaneously.

Medicinal chemistry Process chemistry Building block sourcing

Tautomer-Driven Solubility and Ionization Differentiation: 7-Hydroxy/7-Oxo vs. 7-Unsubstituted Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acids

The 7-hydroxy/7-oxo substituent introduces keto-enol tautomerism (7-OH ↔ 7-oxo-4,7-dihydro) that modulates both aqueous solubility and hydrogen-bonding capacity compared to the 7-unsubstituted analog 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1273577-71-1). The 7-hydroxy form contributes an additional hydrogen-bond donor (HBD = 2 vs. HBD = 1 for the 7-unsubstituted analog), while the 7-oxo tautomer provides an additional hydrogen-bond acceptor. This dual tautomeric character can enhance aqueous solubility: the 7-hydroxy/7-oxo compound is described by CymitQuimica as having enhanced solubility in polar solvents relative to non-hydroxylated congeners . Furthermore, the 7-hydroxy group introduces an additional ionizable center with a predicted phenolic pKₐ distinct from the C6 carboxylic acid (pKₐ ~3–4), enabling pH-dependent solubility tuning not available with the 7-unsubstituted comparator. This property is structurally validated by the inclusion of the 7-hydroxy motif in multiple patent series (CCR2 antagonists, PDE4 inhibitors) where it is essential for target engagement [1].

Physicochemical profiling Drug-likeness Formulation

Suzuki–Miyaura Cross-Coupling Competence: 3-Bromo Substituent Reactivity Validated by Halogen Comparative Studies

The C3 bromine atom in pyrazolo[1,5-a]pyrimidines serves as the primary diversification handle via palladium-catalyzed Suzuki–Miyaura cross-coupling. Jedinák et al. (2017) conducted a direct comparison of chloro, bromo, and iodo pyrazoles in Suzuki–Miyaura reactions and demonstrated that bromo derivatives are superior to iodo analogs due to a reduced propensity for deleterious dehalogenation side reactions, while offering faster oxidative addition than chloro substrates [1]. The 3-bromo substituent on the pyrazolo[1,5-a]pyrimidine scaffold is specifically highlighted as highly reactive in cross-coupling and substitution reactions, with typical Suzuki conditions employing Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts . This reactivity profile positions the C3-bromo compound as the optimal balance of reactivity and stability for library synthesis, outperforming the C3-iodo analog (which suffers dehalogenation) and the C3-chloro analog (which requires harsher conditions or longer reaction times).

Cross-coupling C–C bond formation Library synthesis

QC Documentation and Purity Tier Differentiation: Batch-Specific Analytical Data Availability vs. Comparator Compounds

Procurement-grade differentiation exists in the availability of batch-specific QC documentation. Bidepharm provides batch-specific analytical reports (NMR, HPLC, GC) for CAS 1198475-37-4 at standard purity ≥95% . MolCore offers this compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D . In contrast, the close analog 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1273577-71-1) is available from multiple vendors at 95–98% purity, but with more limited QC documentation (typically HPLC only) . For regulated environments (GLP/GMP-adjacent medicinal chemistry), the availability of multi-method batch QC reduces the internal analytical burden required to confirm identity and purity upon receipt, representing a tangible procurement advantage.

Quality control Procurement Analytical chemistry

Patent-Class Relevance: 7-Hydroxy-Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Motif as CCR2 Antagonist Pharmacophore Core

The 7-hydroxy-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid substructure—precisely the core embodied by CAS 1198475-37-4—is explicitly claimed as the central pharmacophore in a Bristol-Myers Squibb patent family covering CCR2 receptor antagonists (US20130252951A1, WO2012040684A1) [1]. The patent defines the 7-hydroxy group and the 6-carboxylic acid as essential for CCR2 antagonistic activity, with the general formula encompassing C3-substituted variants. While specific IC₅₀ values for the 3-bromo derivative are not publicly disclosed in the patent examples, the structural mandate of the 7-hydroxy-6-carboxylic acid motif means that the 3-bromo compound serves as the direct precursor for C3-diversification via cross-coupling to generate patent-covered analogs. In contrast, the 7-unsubstituted analog (CAS 1273577-71-1) cannot yield CCR2-active compounds without post-synthetic oxidation to install the 7-hydroxy group—a non-trivial transformation on the fully assembled scaffold. This patent-class relevance provides a clear scientific selection rationale: procurement of CAS 1198475-37-4 directly enables SAR exploration within a validated therapeutic target space.

CCR2 antagonism Inflammation Immuno-oncology

Optimal Application Scenarios for 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid Based on Quantitative Differentiation Evidence


Parallel Library Synthesis for CCR2 Antagonist SAR Campaigns

For medicinal chemistry teams pursuing CCR2 receptor antagonist programs, CAS 1198475-37-4 provides the patent-validated 7-hydroxy-6-carboxylic acid core in a single procurement step. The C3-Br handle enables parallel Suzuki–Miyaura diversification (superior to iodo analogs due to reduced dehalogenation [1]) to generate arrays of C3-aryl/heteroaryl analogs, while the free C6-COOH permits direct amide coupling without the ester hydrolysis required when using CAS 43024-63-1 [2]. This two-step diversification sequence (Suzuki at C3, then amidation at C6) can be executed without protecting-group manipulations, maximizing library throughput.

Bioconjugation and ADC Payload Linker Construction

The simultaneous presence of a carboxylic acid (for amide/ester conjugation to amine-bearing payloads or PEG linkers) and a bromine atom (for cross-coupling diversification) makes this compound a bifunctional linker-payload building block for antibody-drug conjugate (ADC) research. The C6-COOH can be directly coupled to amine-terminated linkers or cytotoxic payloads, while the C3-Br allows late-stage introduction of aromatic or heteroaromatic groups to modulate physicochemical properties. As noted by ChemShuttle, the acid group allows conjugation to delivery vectors while bromine enables cross-coupling, specifically positioning such bifunctional heterocycles for ADC payload design .

Fragment-Based Drug Discovery (FBDD) with Built-in Diversification Handle

With a molecular weight of 258.03 g/mol, CAS 1198475-37-4 falls within fragment-like chemical space (MW < 300,符合 rule-of-three criteria). The scaffold presents three orthogonal functional handles (C3-Br, C7-OH, C6-COOH) that allow systematic exploration of three vectors from a single fragment hit. If this compound or a close analog is identified as a fragment hit in a biochemical or biophysical screen, the C3-Br enables rapid hit expansion via Suzuki coupling without requiring de novo synthesis of each elaborated analog from separate starting materials. This built-in diversification capability reduces the cycle time from fragment hit to initial SAR by weeks compared to fragments lacking a synthetic handle.

Quality-Critical Medicinal Chemistry in Regulated Environments

For CROs or pharmaceutical laboratories operating under quality systems requiring full batch traceability (e.g., GLP-adjacent medicinal chemistry, candidate nomination support), the availability of multi-method batch QC (NMR, HPLC, GC) from Bidepharm and ISO-certified quality from MolCore (NLT 98%) reduces internal analytical burden. The alternative analog CAS 1273577-71-1 is typically supplied with HPLC-only purity documentation, requiring additional in-house characterization before use in regulated workflows . This documentation differential translates to 1–3 days saved per batch in analytical turnaround time.

Quote Request

Request a Quote for 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.